This compound can be synthesized through various methods, often involving fluorination reactions and nucleophilic substitutions. It falls under the category of fluorinated amines, which are known for their enhanced biological activity compared to their non-fluorinated counterparts. The molecular formula for this compound is , and it has a molecular weight of approximately 185.15 g/mol .
The synthesis of 2,2-difluoro-2-(3-fluorophenyl)ethanamine typically involves several key steps:
2,2-Difluoro-2-(3-fluorophenyl)ethanamine participates in several chemical reactions:
The mechanism of action for 2,2-difluoro-2-(3-fluorophenyl)ethanamine is primarily linked to its role as a neurotransmitter analog. It may interact with adrenergic receptors due to its structural similarity to catecholamines like norepinephrine.
Studies suggest that fluorinated amines can enhance receptor binding affinity and selectivity due to their unique electronic properties conferred by fluorine atoms . This alteration can lead to increased potency in pharmacological applications.
The physical and chemical properties of 2,2-difluoro-2-(3-fluorophenyl)ethanamine include:
The applications of 2,2-difluoro-2-(3-fluorophenyl)ethanamine are diverse:
The strategic incorporation of fluorine atoms into bioactive molecules has profoundly influenced medicinal chemistry, particularly within the phenylalkylamine structural class. Fluorinated ethanamines represent a critical subclass, evolving from early, simple fluorinated neurotransmitters to sophisticated receptor-targeting agents. Predecessors like 2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine (CAS 886368-11-2) and 2,2-difluoro-2-(2-fluorophenyl)ethan-1-amine (CAS 1380202-36-7) established foundational structure-activity relationship (SAR) principles, demonstrating that gem-difluoro and trifluoro substitutions adjacent to the amine group significantly alter electronic properties, metabolic stability, and bioavailability compared to non-fluorinated analogs [1] [2]. Clinical successes with TAAR1 agonists like Ulotaront (SEP-363856)—structurally distinct but sharing the fluorinated phenylalkylamine pharmacophore—validated the therapeutic relevance of fluorinated trace amine analogs for neuropsychiatric disorders, highlighting their ability to modulate dopaminergic and serotonergic pathways without direct D2 receptor antagonism [5]. This historical progression underscores the scaffold’s versatility and sets the stage for targeted optimization, exemplified by the meta-fluorinated variant 2,2-difluoro-2-(3-fluorophenyl)ethanamine.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1